Furo[3,4-d]-1,3-dioxol-4-ol, tetrahydro-2,2-dimethyl-, (3aR,6aR)-
Furo[3,4-d]-1,3-dioxol-4-ol, tetrahydro-2,2-dimethyl-, (3aR,6aR)-
Brand Name:
Vulcanchem
CAS No.:
189996-60-9
VCID:
VC0062281
InChI:
InChI=1S/C7H12O4/c1-7(2)10-4-3-9-6(8)5(4)11-7/h4-6,8H,3H2,1-2H3/t4-,5-,6?/m1/s1
SMILES:
CC1(OC2COC(C2O1)O)C
Molecular Formula:
C7H12O4
Molecular Weight:
160.17 g/mol
Furo[3,4-d]-1,3-dioxol-4-ol, tetrahydro-2,2-dimethyl-, (3aR,6aR)-
CAS No.: 189996-60-9
Main Products
VCID: VC0062281
Molecular Formula: C7H12O4
Molecular Weight: 160.17 g/mol
CAS No. | 189996-60-9 |
---|---|
Product Name | Furo[3,4-d]-1,3-dioxol-4-ol, tetrahydro-2,2-dimethyl-, (3aR,6aR)- |
Molecular Formula | C7H12O4 |
Molecular Weight | 160.17 g/mol |
IUPAC Name | (3aR,6aR)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-ol |
Standard InChI | InChI=1S/C7H12O4/c1-7(2)10-4-3-9-6(8)5(4)11-7/h4-6,8H,3H2,1-2H3/t4-,5-,6?/m1/s1 |
Standard InChIKey | MBZCXOZTJSRAOQ-QYRBDRAASA-N |
Isomeric SMILES | CC1(O[C@@H]2COC([C@@H]2O1)O)C |
SMILES | CC1(OC2COC(C2O1)O)C |
Canonical SMILES | CC1(OC2COC(C2O1)O)C |
PubChem Compound | 10997328 |
Last Modified | Nov 12 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume